
N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide typically involves the reaction of 1-methyl-3-piperidylmethanol with propionanilide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and advanced purification techniques. The process is optimized to maximize yield and minimize waste, ensuring cost-effectiveness and environmental sustainability .
化学反応の分析
Types of Reactions
N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted piperidine derivatives .
科学的研究の応用
N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in pain management and anesthesia.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide involves its interaction with specific molecular targets, such as opioid receptors. By binding to these receptors, the compound can modulate pain signals and produce analgesic effects. The pathways involved in its action include the inhibition of neurotransmitter release and the activation of downstream signaling cascades .
類似化合物との比較
Similar Compounds
- N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide
Phenampromide: N-(1-methyl-2-piperidinoethyl)propionanilide
Uniqueness
N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide is unique due to its specific structural features, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit different potency, efficacy, and safety profiles, making it a valuable candidate for further research and development .
特性
CAS番号 |
97754-87-5 |
|---|---|
分子式 |
C16H25IN2O |
分子量 |
388.29 g/mol |
IUPAC名 |
N-[(1-methylpiperidin-3-yl)methyl]-N-phenylpropanamide;hydroiodide |
InChI |
InChI=1S/C16H24N2O.HI/c1-3-16(19)18(15-9-5-4-6-10-15)13-14-8-7-11-17(2)12-14;/h4-6,9-10,14H,3,7-8,11-13H2,1-2H3;1H |
InChIキー |
OPOIKEKWQWADEU-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(CC1CCCN(C1)C)C2=CC=CC=C2.I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


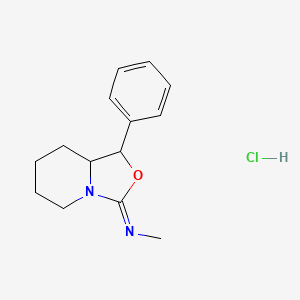
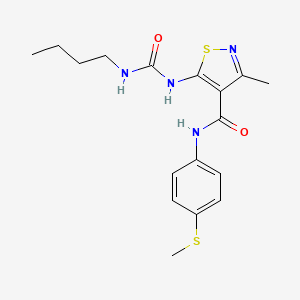
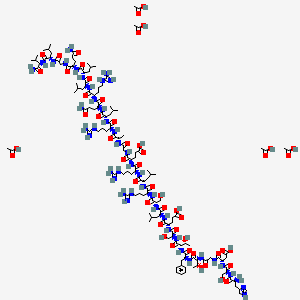
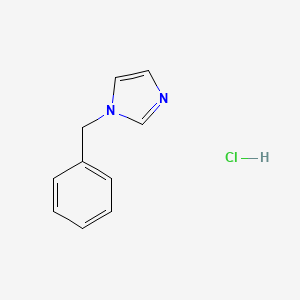
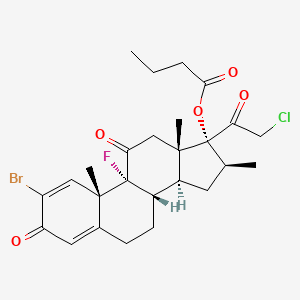



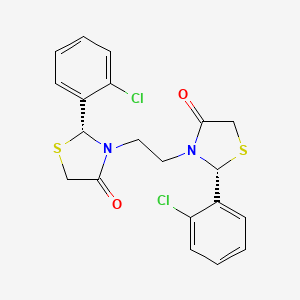
![1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid](/img/structure/B12771740.png)




